molecular formula C16H18IN3O5S B2444583 Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1008482-19-6

Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Cat. No.: B2444583
CAS No.: 1008482-19-6
M. Wt: 491.3
InChI Key: SBZSKJFHOIMBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C16H18IN3O5S and its molecular weight is 491.3. The purity is usually 95%.
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Scientific Research Applications

Novel Annelated 2-Oxopiperazines Synthesis

Research has explored the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, showcasing its potential in creating new heterocyclic systems (Svetlana et al., 2015).

Aldose Reductase Inhibitors

A study on the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives, including methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, highlighted their significant inhibitory potency against aldose reductase (ALR2), which is crucial for developing treatments for diabetic complications (Sher Ali et al., 2012).

Cyclization Reactions with Anthranilates

The compound has been utilized in cyclization reactions with anthranilates, leading to the formation of various derivatives such as 2-amino-3,4-dihydroquinazolin-4-one, 2-aminoquinazoline, and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives, demonstrating its utility in synthesizing complex nitrogen-containing heterocycles (K. Shikhaliev et al., 2008).

Tubulin Polymerization Inhibitor

In pharmacological research, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a structurally related compound, was identified as a tubulin polymerization inhibitor, showcasing the potential of similar compounds in cancer therapy due to their antiproliferative activity toward human cancer cells (Hidemitsu Minegishi et al., 2015).

Properties

IUPAC Name

methyl 2-[1-[(3-iodo-4-methoxybenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18IN3O5S/c1-24-12-4-3-9(7-10(12)17)14(22)19-16(26)20-6-5-18-15(23)11(20)8-13(21)25-2/h3-4,7,11H,5-6,8H2,1-2H3,(H,18,23)(H,19,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZSKJFHOIMBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2CC(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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